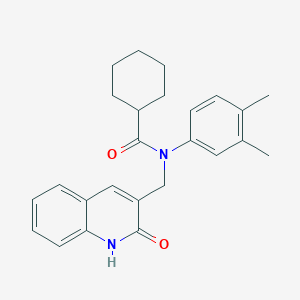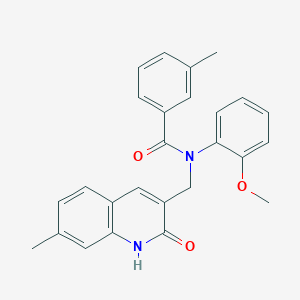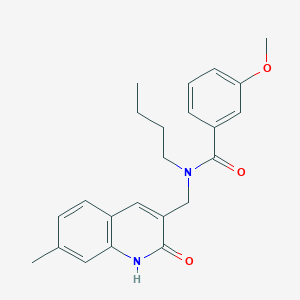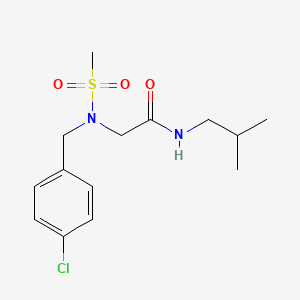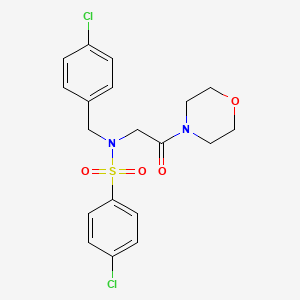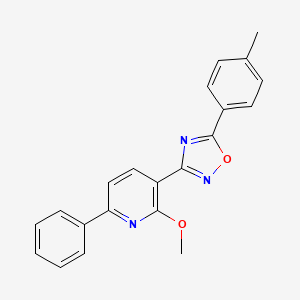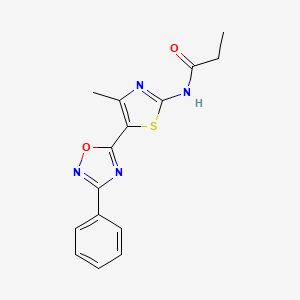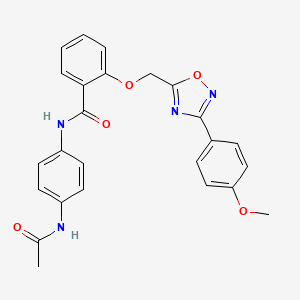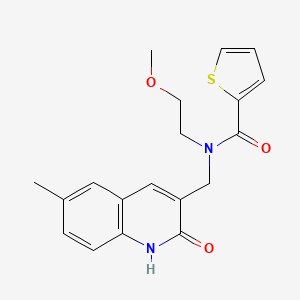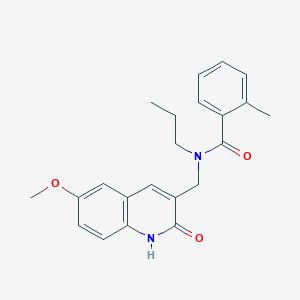
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, also known as VU0650786, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide varies depending on the application. In neuroscience, this compound acts as a positive allosteric modulator of the mGluR4 receptor, which enhances the activity of the receptor and results in the inhibition of neurotransmitter release. This effect has been shown to have therapeutic potential in various neurological disorders.
In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide acts as an inhibitor of the protein kinase CK2, which results in the induction of apoptosis in cancer cells and the inhibition of tumor growth. This effect has been shown to have potential as a therapeutic strategy for various types of cancer.
In infectious diseases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide acts as an inhibitor of the viral protein VP35, which is essential for the replication of the Ebola virus. Inhibition of VP35 using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide results in the reduction of viral replication and improved survival in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide vary depending on the application. In neuroscience, this compound has been shown to enhance the activity of the mGluR4 receptor, which results in the inhibition of neurotransmitter release. This effect has been shown to have potential therapeutic applications in various neurological disorders.
In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This effect has been attributed to the inhibition of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation and survival.
In infectious diseases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to inhibit the replication of the Ebola virus by inhibiting the activity of the viral protein VP35. This effect has been shown to have potential as an antiviral strategy against the Ebola virus.
実験室実験の利点と制限
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in lab experiments include its high potency and specificity for its target receptors or enzymes. This compound has been shown to have therapeutic potential in various fields such as neuroscience, cancer research, and infectious diseases. However, the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
List of
将来の方向性
1. Investigate the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide as a therapeutic agent for other neurological disorders besides Parkinson's disease and anxiety disorders.
2. Explore the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in combination with other chemotherapeutic agents for the treatment of cancer.
3. Investigate the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide as an antiviral agent against other viral infections besides the Ebola virus.
4. Investigate the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide as a therapeutic agent for other types of cancer besides breast cancer and prostate cancer.
5. Investigate the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide as a therapeutic agent for other infectious diseases besides Ebola.
6. Investigate the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in animal models and humans.
7. Develop new synthetic routes for the production of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide with improved yields and purity.
8. Investigate the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide as a tool for studying the role of the mGluR4 receptor in various neurological disorders.
9. Investigate the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide as a tool for studying the role of CK2 in various cellular processes besides cell proliferation and survival.
10. Investigate the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide as a tool for studying the replication of other viruses besides Ebola.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with 2-methyl-N-propylbenzamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and results in the formation of the desired product. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders such as Parkinson's disease and anxiety disorders.
In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been investigated for its ability to inhibit the activity of the protein kinase CK2. This enzyme is involved in the regulation of various cellular processes such as cell proliferation and survival and has been shown to be overexpressed in various types of cancer. Inhibition of CK2 activity using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
In infectious diseases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been studied for its potential as an antiviral agent against the Ebola virus. This compound has been shown to inhibit the activity of the viral protein VP35, which is essential for the replication of the virus. Inhibition of VP35 using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to reduce viral replication and improve survival in animal models.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-11-24(22(26)19-8-6-5-7-15(19)2)14-17-12-16-13-18(27-3)9-10-20(16)23-21(17)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQROZIJFDKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)
